6-Methoxy-2-methyl-3-nitropyridine
CAS No.: 5467-69-6
Cat. No.: VC2132359
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5467-69-6 |
---|---|
Molecular Formula | C7H8N2O3 |
Molecular Weight | 168.15 g/mol |
IUPAC Name | 6-methoxy-2-methyl-3-nitropyridine |
Standard InChI | InChI=1S/C7H8N2O3/c1-5-6(9(10)11)3-4-7(8-5)12-2/h3-4H,1-2H3 |
Standard InChI Key | GSJQJZOENXJWIP-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=N1)OC)[N+](=O)[O-] |
Canonical SMILES | CC1=C(C=CC(=N1)OC)[N+](=O)[O-] |
Introduction
Structural and Physical Properties
6-Methoxy-2-methyl-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol. The compound features three functional groups attached to a pyridine ring: a methoxy group at position 6, a methyl group at position 2, and a nitro group at position 3. This specific arrangement of substituents creates unique electronic distribution throughout the molecule.
Physical Characteristics
The physical properties of 6-Methoxy-2-methyl-3-nitropyridine are summarized in the table below:
Property | Value |
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Molecular Weight | 168.15 g/mol |
Physical State | Crystalline solid |
Melting Point | 73-76°C |
Color | Typically pale yellow to yellow |
Solubility | Limited water solubility; more soluble in organic solvents |
CAS Number | 5467-69-6 |
Electronic Properties
The three substituents on the pyridine ring contribute significantly to the compound's electronic character:
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The nitro group (-NO2) at position 3 is strongly electron-withdrawing, activating the ring toward nucleophilic attack.
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The methoxy group (-OCH3) at position 6 is electron-donating through resonance effects.
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The methyl group (-CH3) at position 2 exhibits weak electron-donating properties through inductive effects.
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The pyridine nitrogen's basicity is modulated by these substituents.
Synthesis and Preparation Methods
Synthetic Routes
The primary synthetic route to 6-Methoxy-2-methyl-3-nitropyridine typically involves nitration of 2-methyl-6-methoxypyridine. This nitration process is carried out using concentrated nitric acid in the presence of sulfuric acid at controlled temperatures to prevent over-nitration and formation of unwanted byproducts.
Reaction Step | Reagents | Conditions | Notes |
---|---|---|---|
Nitration | HNO3/H2SO4 | Low temperature | Regioselective introduction of the nitro group at position 3 |
Purification | Various solvents | Recrystallization | Yields crystalline product |
Industrial Production
For industrial-scale synthesis, continuous flow nitration processes may be employed to ensure consistent quality and yield. These processes allow for precise control of reaction parameters such as temperature, concentration of reactants, and reaction time. Related industrial processes for pyridine derivatives involve similar approaches, as evidenced by patent literature for related compounds .
Chemical Reactivity and Transformations
Reactivity Pattern
The reactivity of 6-Methoxy-2-methyl-3-nitropyridine is largely governed by the electronic effects of its substituents:
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The nitro group activates the pyridine ring toward nucleophilic substitution reactions.
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The methyl group can undergo oxidation to form carboxylic acid derivatives.
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The methoxy group can participate in cleavage reactions under appropriate conditions.
Key Transformations
The compound can undergo several valuable transformations that enhance its utility in organic synthesis:
The reduction of the nitro group to an amino group is particularly important, as demonstrated by related patents describing processes for producing diamino derivatives of methoxypyridines .
Biological Activity and Applications
Enzyme Interactions
Studies have demonstrated that 6-Methoxy-2-methyl-3-nitropyridine exhibits notable biological activity, particularly in enzyme inhibition. Nitropyridines, as a class of compounds, are known to interact with various biological targets and may influence multiple biochemical pathways.
Pharmacokinetic Properties
Based on its structure, 6-Methoxy-2-methyl-3-nitropyridine likely possesses certain pharmacokinetic characteristics:
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High gastrointestinal absorption potential
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Blood-brain barrier permeability
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Interaction with metabolic enzymes such as cytochrome P450
Research and Industrial Applications
The compound has several significant applications in scientific research and industry:
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As an intermediate in the synthesis of more complex organic molecules
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In studies exploring structure-activity relationships of nitropyridine derivatives
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As a precursor for pharmaceutical compounds
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In the development of agrochemicals and dyes
Toxicological Considerations
While specific toxicological data for 6-Methoxy-2-methyl-3-nitropyridine is limited in the available literature, related compounds provide insight into potential safety considerations.
Acute Toxicity
Related aminopyridine derivatives have demonstrated significant acute toxicity in animal studies. For instance, a related compound, 6-methoxy-2-methylamino-3-aminopyridine HCl, showed an LD50 value of approximately 650-813 mg/kg bodyweight in rodents . Given the structural similarities, appropriate safety measures should be employed when handling 6-Methoxy-2-methyl-3-nitropyridine.
Analytical Methods for Identification and Characterization
Spectroscopic Analysis
Several analytical techniques are suitable for the identification and characterization of 6-Methoxy-2-methyl-3-nitropyridine:
Analytical Technique | Information Provided | Expected Characteristics |
---|---|---|
1H NMR Spectroscopy | Proton environments | Signals for methoxy, methyl, and aromatic protons |
13C NMR Spectroscopy | Carbon environments | Characteristic shifts for substituted pyridine carbons |
Infrared Spectroscopy | Functional group identification | Strong bands for nitro and methoxy groups |
Mass Spectrometry | Molecular weight and fragmentation pattern | Molecular ion at m/z 168 |
Chromatographic Methods
For purification and quantitative analysis, chromatographic methods are particularly useful:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
Structure-Activity Relationships
Comparison with Similar Compounds
Understanding the structure-activity relationships of 6-Methoxy-2-methyl-3-nitropyridine requires comparison with structurally related compounds:
Compound | Structural Difference | Effect on Properties |
---|---|---|
2-Methoxy-3-nitropyridine | Lacks the methyl group | Different electronic distribution and reactivity |
2-Methyl-3-nitropyridine | Lacks the methoxy group | Reduced electron donation, altered solubility |
6-Methoxy-3-nitropyridine | Lacks the methyl group | Different steric profile and reactivity |
6-Methoxy-2-methyl-3-aminopyridine | Amino instead of nitro group | Different electronic properties, increased basicity |
Functional Group Contributions
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The methoxy group enhances solubility in organic solvents and modulates electronic distribution.
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The methyl group provides opportunities for further functionalization and affects the compound's metabolic stability.
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The nitro group serves as a versatile synthetic handle, particularly for reduction to amino derivatives.
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